(-)-Eseroline fumarate

Analgesia Narcotic Agonist Opioid Receptor

Researchers investigating μ-opioid analgesia often face confounding cholinergic side effects when using physostigmine-based tools. (-)-Eseroline fumarate (CAS 70310-73-5) resolves this by delivering potent μ-opioid receptor agonism with only weak, rapidly reversible AChE inhibition. • Dual-target probe: primary in vivo analgesic effects mediated through μ-opioid agonism, with >300-fold AChE selectivity over BuChE • Stereospecific activity: (-)-enantiomer essential for opioid-mediated effects; ideal for chiral SAR studies • Neurotoxicity positive control: reliably models physostigmine-induced ATP depletion and LDH leakage in neuronal cell lines

Molecular Formula C17H22N2O5
Molecular Weight 334.4 g/mol
Cat. No. B1631656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Eseroline fumarate
Molecular FormulaC17H22N2O5
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12?,13-;/m0./s1
InChIKeyPBZRRADJWNBPNY-NWMKAKDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Eseroline Fumarate: A Dual-Action Opioid Agonist and AChE Inhibitor for Research


(-)-Eseroline fumarate (CAS 70310-73-5) is a fumarate salt of the active enantiomer of eseroline, the primary hydrolytic metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine. It is a chiral, small-molecule alkaloid derivative [1]. Pharmacologically, it acts as both a μ-opioid receptor agonist and a weak, rapidly reversible competitive inhibitor of AChE, with a binding profile distinct from its parent compound [2]. This unique combination of opioid and cholinergic activities makes it a critical tool compound for dissecting the complex interplay between these two neurotransmitter systems in pain, behavior, and neurotoxicity research.

Why (-)-Eseroline Fumarate Cannot Be Replaced by Physostigmine or Other AChE Inhibitors in Specialized Research


(-)-Eseroline fumarate's pharmacological signature is fundamentally different from its parent compound physostigmine and other in-class AChE inhibitors, making generic substitution impossible for research models requiring selective modulation of opioid or cholinergic pathways. Physostigmine is a potent, pseudo-irreversible AChE inhibitor that acts primarily through cholinergic mechanisms, whereas (-)-eseroline is a much weaker and fully reversible AChE inhibitor whose primary in vivo effects, including potent analgesia and behavioral depression, are mediated through μ-opioid receptor agonism [1]. Furthermore, its active stereoisomer ((-)-eseroline) has a distinct in vivo activity profile compared to its enantiomer ((+)-eseroline), highlighting the critical importance of its precise chiral configuration [2].

Quantitative Differentiation of (-)-Eseroline Fumarate: A Comparative Analysis for Scientific Selection


Stereospecific In Vivo Analgesic Activity: (-)-Eseroline vs. (+)-Eseroline

The antinociceptive activity of eseroline is strictly stereospecific. In vivo testing demonstrates that only the (-)-enantiomer possesses potent narcotic agonist activity, comparable to morphine, while the (+)-enantiomer is devoid of any analgesic effects [1]. This establishes (-)-eseroline fumarate as the required research tool for studying eseroline-mediated opioid effects.

Analgesia Narcotic Agonist Opioid Receptor Stereoselectivity In Vivo Pharmacology

Acetylcholinesterase Inhibitory Potency and Reversibility: Eseroline vs. Physostigmine

In contrast to its parent compound physostigmine, eseroline is a weak, competitive, and rapidly reversible AChE inhibitor. Eseroline exhibits a Ki of 0.15 ± 0.08 µM for electric eel AChE, while physostigmine is a much more potent, pseudo-irreversible carbamate inhibitor with an IC50 of 0.190 µM (190 nM) [REFS-1, REFS-2]. This kinetic difference is critical, as eseroline's inhibitory action is fully developed in less than 15 seconds and fully reversed within 15 seconds after dilution, a property not shared by physostigmine [1].

Acetylcholinesterase Enzyme Inhibition Cholinergic System Reversibility Kinetics

Selectivity for Acetylcholinesterase over Butyrylcholinesterase: Eseroline vs. Physostigmine

Eseroline demonstrates a high degree of selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). While eseroline is a rather strong competitive inhibitor of AChE (Ki = 0.15 - 0.61 µM across species), it is extremely weak against horse serum BuChE, with a Ki of 208 ± 42 µM [1]. This contrasts with physostigmine, which inhibits both AChE and BuChE with high potency.

Selectivity Cholinesterase AChE BuChE Enzyme Specificity

Comparative Neurotoxicity: Eseroline Demonstrates Higher In Vitro Cytotoxicity than Physostigmine

A direct comparative toxicology study established that eseroline is significantly more cytotoxic than its parent compound, physostigmine, in multiple neuronal cell lines. Eseroline induces extensive cellular damage, measured by LDH leakage, at concentrations as low as 75 µM in neuroblastoma N1E-115 cells [1]. This finding has significant implications for the safety profile of physostigmine, as its metabolism to eseroline may contribute to its neurotoxic effects.

Neurotoxicity Cytotoxicity LDH Leakage Neuronal Cell Death Safety Pharmacology

Optimal Research and Industrial Applications for (-)-Eseroline Fumarate Based on Differentiated Evidence


Mechanistic Studies of Opioid-Induced Analgesia Without Strong Cholinergic Confound

Given its potent, stereospecific in vivo analgesic activity and its distinct profile as a weak, rapidly reversible AChE inhibitor, (-)-eseroline fumarate is an ideal tool for isolating and studying μ-opioid receptor-mediated analgesia [3]. It allows researchers to investigate opioid mechanisms in pain models without the confounding, prolonged cholinergic side effects associated with its parent compound, physostigmine [2].

Investigating the Differential Neurotoxicity of Physostigmine Metabolites

The direct evidence of eseroline's higher neurotoxic potential compared to physostigmine makes (-)-eseroline fumarate an essential positive control in neurotoxicology studies [3]. It is used to model the cellular mechanisms of physostigmine-induced toxicity, including ATP depletion and LDH leakage in neuronal cell lines, and to evaluate protective agents against these effects [3].

Selective Probing of AChE Function in Mixed Cholinesterase Environments

Due to its high selectivity for AChE over BuChE (>300-fold), (-)-eseroline fumarate serves as a more selective AChE probe than broad-spectrum inhibitors like physostigmine [3]. This is particularly valuable in tissues or experimental systems where both enzymes are present and their individual contributions must be distinguished.

Chiral-Specific Opioid Receptor Pharmacology

The stark contrast in in vivo activity between the (-)- and (+)-enantiomers of eseroline establishes (-)-eseroline fumarate as a critical research compound for stereochemical structure-activity relationship (SAR) studies [3]. Its use is essential for confirming that observed opioid-mediated effects are specific to the correct chiral configuration.

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